REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([OH:11])(=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH2:12]([CH:15](CCCCC)C=O)[CH2:13]C>O>[CH2:13]([CH:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:11])=[O:10])[CH2:12][CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C=O)CCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with air at 40° C. for 15 hours
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 130° C. for 4 hours with nitrogen bubbling
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C(=O)O)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |